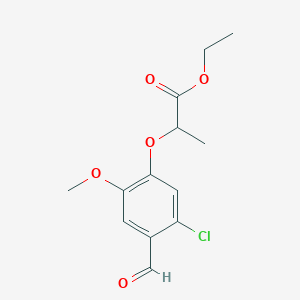

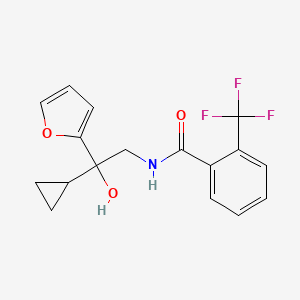

![molecular formula C13H12F3N3O3 B2383968 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 929455-33-4](/img/structure/B2383968.png)

3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid, also known as MPTP, is an organic compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neurology, pharmacology, and oncology. In neurology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been used to induce Parkinson's disease in animal models, which has allowed researchers to study the disease and develop potential treatments. In pharmacology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been used to study the effects of drugs on dopamine receptors in the brain. In oncology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been studied for its potential anticancer properties.

Mechanism of Action

3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is metabolized in the brain to a toxic metabolite called MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid are primarily related to its effects on dopamine levels in the brain. 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid-induced Parkinson's disease in animal models has been shown to cause a decrease in dopamine levels, as well as an increase in oxidative stress and inflammation in the brain. 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid in lab experiments is that it allows researchers to study Parkinson's disease in animal models, which can provide valuable insights into the disease and potential treatments. However, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has limitations as a research tool, as it is highly toxic and can only be used in animal models, not in human studies.

Future Directions

For research on 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid include developing new methods for synthesizing the compound, studying its effects on other neurotransmitters besides dopamine, and exploring its potential applications in other scientific research fields. Additionally, researchers are working to develop new treatments for Parkinson's disease that target the underlying mechanisms of the disease, which may involve targeting 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid-induced damage to dopamine-producing neurons.

Synthesis Methods

3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can be synthesized using a variety of methods, including the reaction of 7-methoxy-2-(trifluoromethyl)quinazolin-4-amine with 3-bromoacryloyl chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 7-methoxy-2-(trifluoromethyl)quinazolin-4-amine with ethyl 3-bromoacrylate, followed by hydrolysis with sodium hydroxide.

properties

IUPAC Name |

3-[[7-methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3/c1-22-7-2-3-8-9(6-7)18-12(13(14,15)16)19-11(8)17-5-4-10(20)21/h2-3,6H,4-5H2,1H3,(H,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMKTXLPXPOTHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)

![N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2383896.png)

![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)

![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2383899.png)

![3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2383900.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)